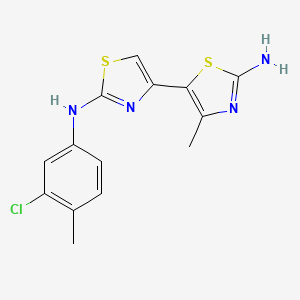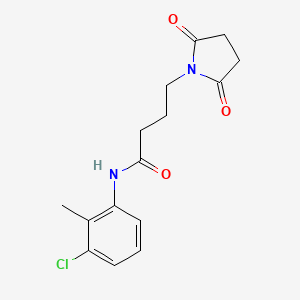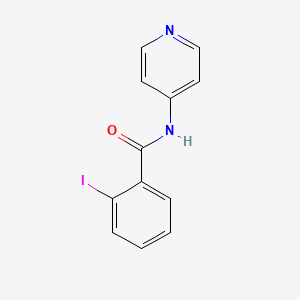
2-(2,6-dichloro-4-nitrophenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dichloro-4-nitrophenyl)furan, commonly known as DCNP, is a synthetic compound that has been extensively studied for its various biological activities. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. DCNP has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new therapeutics.
Mécanisme D'action
DCNP exerts its biological effects by inhibiting the activity of 2-(2,6-dichloro-4-nitrophenyl)furan. 2-(2,6-dichloro-4-nitrophenyl)furan are enzymes that remove phosphate groups from proteins, thereby regulating their activity. By inhibiting PTP activity, DCNP can modulate the activity of various signaling pathways, leading to its various biological effects.
Biochemical and Physiological Effects:
DCNP has been shown to have various biological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. DCNP has been shown to inhibit the activity of PTP1B, which is involved in insulin signaling. This inhibition leads to improved insulin sensitivity and glucose uptake, making DCNP a potential therapeutic for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
DCNP has several advantages for use in lab experiments. It is a potent inhibitor of 2-(2,6-dichloro-4-nitrophenyl)furan, making it a useful tool for studying the role of these enzymes in cellular signaling pathways. However, DCNP can also have off-target effects, making it important to use appropriate controls in experiments.
Orientations Futures
DCNP has several potential future directions for research. One area of interest is its potential as a therapeutic for the treatment of diabetes. DCNP has been shown to improve insulin sensitivity and glucose uptake, making it a promising candidate for the development of new anti-diabetic drugs. Additionally, DCNP has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic for the treatment of these diseases. Further research is needed to fully understand the mechanisms of action of DCNP and its potential as a therapeutic agent.
Méthodes De Synthèse
DCNP can be synthesized through a multi-step process involving the reaction of 2,6-dichloronitrobenzene with furan in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure DCNP.
Applications De Recherche Scientifique
DCNP has been extensively studied for its various biological activities. It has been shown to have potent inhibitory activity against 2-(2,6-dichloro-4-nitrophenyl)furan, which are involved in the regulation of cellular signaling pathways. DCNP has been shown to inhibit the activity of several 2-(2,6-dichloro-4-nitrophenyl)furan, including PTP1B, TC-PTP, and SHP-2.
Propriétés
IUPAC Name |
2-(2,6-dichloro-4-nitrophenyl)furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-7-4-6(13(14)15)5-8(12)10(7)9-2-1-3-16-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLWUFKAAUAULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dichloro-4-nitrophenyl)furan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)

![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)


![1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5715452.png)
![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)


![N-[4-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5715479.png)